molecular formula C17H13FO3 B5003879 3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B5003879
M. Wt: 284.28 g/mol
InChI Key: DFNWPZFUNOABEN-UHFFFAOYSA-N
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Description

3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Substituents: The 3-methylphenyl and 5-fluoro-3-methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and specific reaction conditions to ensure regioselectivity.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and a carboxylic acid derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Due to its structural features, it could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets, altering their activity, and modulating cellular pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-methylphenyl 5-fluoro-1-benzofuran-2-carboxylate: Similar structure but lacks the additional methyl group on the benzofuran core.

    3-methylphenyl 3-methyl-1-benzofuran-2-carboxylate: Similar structure but lacks the fluorine atom.

    5-fluoro-3-methyl-1-benzofuran-2-carboxylate: Similar structure but lacks the 3-methylphenyl group.

Uniqueness

3-methylphenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methylphenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO3/c1-10-4-3-5-13(8-10)20-17(19)16-11(2)14-9-12(18)6-7-15(14)21-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNWPZFUNOABEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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